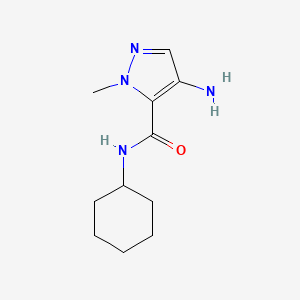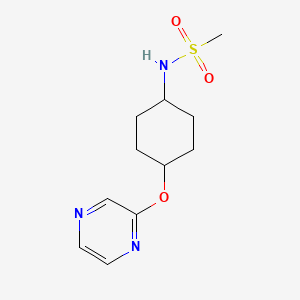
2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile
概要
説明
2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile is an organic compound characterized by the presence of a nitrile group and a hydroxyl group attached to a dichlorophenyl ring
作用機序
Target of Action
The primary target of 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in various cellular processes such as cell division, cell adhesion, and stress response .
Mode of Action
It is known that the compound interacts with its target, the tyrosine-protein kinase abl1, leading to changes in the protein’s function .
Biochemical Pathways
The compound undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites. These metabolites are capable of reacting with endogenous nucleophiles such as glutathione (GSH) and proteins . This process may play a role in the idiosyncratic hepatotoxicity associated with the drug .
Pharmacokinetics
It is known that similar compounds, such as diclofenac, are 100% absorbed after oral administration compared to intravenous (iv) administration as measured by urine recovery . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of diclofenac absorption .
Result of Action
It is known that similar compounds, such as diclofenac, have analgesic, anti-inflammatory, and antipyretic properties . The mechanism of action of Diclofenac, like that of other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the polymorphism of the compound seems to stem from the conformational flexibility of the molecule . Different intermolecular interactions contribute to the stability of the crystal form of the compound .
生化学分析
Biochemical Properties
2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile has been found to be a powerful inhibitor of the Carbonyl Reductase enzyme . This enzyme is involved in the development of resistance to anticancer treatment, and the making of cardiotoxic derivatives of anthracyclines that are currently used in medicine .
Cellular Effects
For instance, its inhibitory effect on the Carbonyl Reductase enzyme could influence cell function by altering the metabolic pathways involved in cancer treatment resistance .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of the Carbonyl Reductase enzyme . This inhibition could potentially alter gene expression and affect various cellular functions.
Metabolic Pathways
Its inhibition of the Carbonyl Reductase enzyme suggests that it could interact with metabolic pathways related to this enzyme .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile can be achieved through several methods. One common approach involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile . Another method involves the use of 2,6-dichlorotoluene as a starting material, which undergoes a series of reactions including oxidation and nitrile formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.
化学反応の分析
Types of Reactions
2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted phenyl derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile include:
- 2,6-Dichlorophenylacetic acid
- 2,6-Dichlorophenyl isocyanate
- 2,6-Dichlorophenyl isothiocyanate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZULIDMYBWYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55931-21-0 | |
| Record name | 2-(2,6-dichlorophenyl)-2-hydroxyacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2914776.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2914777.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-butyl-N-methylacetamide](/img/structure/B2914783.png)
![(4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B2914785.png)
![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)
![2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide](/img/structure/B2914787.png)
![2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide](/img/structure/B2914788.png)
![N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2914791.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2914794.png)
![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2914795.png)

